molecular formula C2H5I<br>CH3CH2I<br>C2H6I- B044018 Iodoethane CAS No. 75-03-6

Iodoethane

Cat. No. B044018
CAS RN: 75-03-6
M. Wt: 156.97 g/mol
InChI Key: HVTICUPFWKNHNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Iodoethane can be synthesized through various methods. A notable process involves the reaction of ethanol with hydriodic acid, producing iodoethane and water as a byproduct. Another synthesis route involves a Grignard reaction with methylmagnesium bromide, followed by reduction with lithium aluminum hydride and hydrolysis with hydrochloric acid to produce [11C]iodoethane, highlighting its use in labelling molecules of biomedical interest (Slegers et al., 1986).

Molecular Structure Analysis

The molecular structure of iodoethane includes an ethyl group attached to an iodine atom. This structure facilitates its role in various chemical reactions due to the iodine atom's ability to act as a good leaving group. The vapor of certain iodo-compounds comprises a mixture of conformers, indicating the flexibility of iodoethane's molecular structure under different conditions (Belyakov et al., 2012).

Chemical Reactions and Properties

Iodoethane participates in numerous chemical reactions, highlighting its importance in synthetic chemistry. It is used in electrophilic addition reactions, nucleophilic substitution reactions, and as a precursor for the synthesis of other compounds. For instance, it reacts with elemental iodine to provide iodoselane in high yield, showcasing its reactivity and versatility in forming new compounds (Mont & Wagner, 1988).

Physical Properties Analysis

Iodoethane is a volatile compound with a relatively high molecular weight compared to other halogenated ethanes due to the presence of iodine. Its physical properties include a boiling point at 72°C and a density greater than water, which influence its behavior in various chemical processes.

Chemical Properties Analysis

The chemical properties of iodoethane, such as its reactivity with nucleophiles, are significantly influenced by the presence of the iodine atom. This atom acts as a good leaving group, making iodoethane an excellent substrate for substitution reactions. The study of iodoethane's reactions with atomic oxygen on silver surfaces reveals the formation of various oxidation products, including diethyl ether, showcasing its reactivity and the potential for forming complex molecules (Jones, Barteau, & Vohs, 1999).

Scientific Research Applications

  • Radiopharmaceutical Labeling : Iodoethane is used in synthesizing [11C]iodoethane, which is valuable for labeling molecules of biomedical interest, particularly in radiopharmaceuticals (Slegers et al., 1986).

  • Photolysis Studies : Research on the photolysis of iodoethane reveals that it results in hydrogen atom production and the formation of ethyl radicals, which are significant in various chemical processes (Deshmukh et al., 1991).

  • Surface Chemistry : On silver surfaces, iodoethane reacts with oxygen to produce ethyl groups, butane, and various oxidation products such as diethyl ether, ethanol, and acetaldehyde. This has implications in surface science and catalysis (Jones et al., 1999).

  • Organic Synthesis : In organic chemistry, iodoethane is involved in the one-pot synthesis of 1-(tert-butylperoxy)-2-iodoethanes, which are intermediates in synthesizing valuable molecules (Wang et al., 2017).

  • Microwave Synthesis : Iodoethane is used in the microwave synthesis of near-infrared cyanine dyes, which is more environmentally friendly due to a reduction in iodoethane content. This has applications in developing new biosensors (Winstead et al., 2007).

  • Photocatalysis : Iodo-BODIPYs, involving iodoethane, have shown high catalytic efficiencies and reaction rates in the photocatalyzed oxidation of thioanisole under visible light. This is significant in the field of metal-free organic photocatalysis (Li et al., 2013).

  • Carcinogenicity Studies : The International Agency for Research on Cancer (IARC) has studied the carcinogenicity of substances like ethyl carbamate (urethane), which relates to iodoethane as a chemical relative. This is crucial in understanding the impact of such compounds on human health (Baan et al., 2007).

  • Surface Interactions : Studies of iodoethane adsorption and chemical transformation on silicon surfaces contribute to understanding surface chemistry and the formation of various products such as ethylene and hydrogen (Bulanin et al., 2001).

  • Electrochemical Studies : Iodoethane's catalytic reduction at electrodes coated with nickel(II) salen is significant in electrochemistry, leading to the formation of radicals like ethyl or 2-propyl (Dahm et al., 1994).

Safety And Hazards

Iodoethane is considered hazardous. It is flammable and harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

Future Directions

Iodoethane is an excellent ethylating agent and is also used as the hydrogen radical promoter . It is a natural product found in Ascophyllum nodosum, Mastocarpus stellatus, and other organisms with data available . Future research may explore more of its potential applications and effects.

Relevant Papers

The paper titled “The Chemistry of Alkyl Iodides on Copper Surfaces. 1. Adsorption Geometry” discusses the adsorption geometries of iodomethane, iodoethane, 1-iodopropane, and 2-iodopropane on Cu (110) single-crystal surfaces .

properties

IUPAC Name

iodoethane
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InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3
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InChI Key

HVTICUPFWKNHNG-UHFFFAOYSA-N
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Canonical SMILES

CCI
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Molecular Formula

Record name ETHYL IODIDE
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DSSTOX Substance ID

DTXSID9058783
Record name Ethane, iodo-
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Molecular Weight

155.97 g/mol
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Physical Description

Liquid, Highly refractive liquid with an ethereal odor; Colorless when fresh, turns red on exposure to light and air; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO LIGHT.
Record name Ethane, iodo-
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Record name Ethyl iodide
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Boiling Point

72 °C
Record name ETHYL IODIDE
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Flash Point

61 °C c.c.
Record name ETHYL IODIDE
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Solubility

Solubility in water, g/100ml at 20 °C: 0.4
Record name ETHYL IODIDE
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Density

Relative density (water = 1): 1.936
Record name ETHYL IODIDE
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Vapor Density

Relative vapor density (air = 1): 5.4 (calculated)
Record name ETHYL IODIDE
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Vapor Pressure

136.0 [mmHg], Vapor pressure, kPa at 18 °C: 13.3
Record name Ethyl iodide
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Product Name

Iodoethane

CAS RN

75-03-6
Record name Iodoethane
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Record name IODOETHANE
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Melting Point

-108 °C
Record name ETHYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,810
Citations
JJ Orlando, CA Piety, JM Nicovich… - The Journal of …, 2005 - ACS Publications
The reaction of Cl atoms with iodoethane has been studied via a combination of laser flash photolysis/resonance fluorescence (LFP−RF), environmental chamber/Fourier transform (FT)…
Number of citations: 31 pubs.acs.org
AS Carson, PG Laye, JB Pedley, AM Welsby… - The Journal of Chemical …, 1994 - Elsevier
The standard molar enthalpies of formation at the temperature 298.15 K of iodoethane, 1,2-diiodoethane, 1,3-diiodopropane, and 1,4-diiodobutane have been measured by rotating …
Number of citations: 26 www.sciencedirect.com
SA Kudchadker, AP Kudchadker - Journal of Physical and Chemical …, 1979 - pubs.aip.org
The available molecular parameters, fundamental frequencies, potential barrier heights, torsional frequencies, and standard enthalpies of formation at 298.15 K for selected …
Number of citations: 35 pubs.aip.org
M Bujak, A Olejniczak, M Podsiadło - Acta Crystallographica Section …, 2022 - scripts.iucr.org
At ambient conditions two liquids, bromoethane, C2H5Br (MBE, mp 154.6 K) and iodoethane, C2H5I (MIE, mp 162.1 K), have been crystallized under both isobaric and isochoric …
Number of citations: 7 scripts.iucr.org
SP Mezyk, DM Bartels - The Journal of Physical Chemistry, 1994 - ACS Publications
Radioactive iodine is generally recognized as one of the most hazardous fission products that could be released to the environment following a nuclear reactor accident in which fuel …
Number of citations: 30 pubs.acs.org
DM Hayes, RL Strong - The Journal of Physical Chemistry, 1986 - ACS Publications
… -time data for both iodoethane and 1-iodopropane using this mechanism and these literature rate constants. The results are presented in Figure 2 for iodoethane. The simulations for the …
Number of citations: 10 pubs.acs.org
CE Dahm, DG Peters - Analytical Chemistry, 1994 - ACS Publications
… the peak current for iodoethane in Figure 3B, we conclude that iodoethane undergoes a two-… We chose to comparethe catalytic reductions of 2-iodopropane and iodoethane because …
Number of citations: 170 pubs.acs.org
YS Feng, CQ Xie, WL Qiao, HJ Xu - Organic letters, 2013 - ACS Publications
An efficient C sp –CH 2 CF 3 bond-forming reaction via Pd-catalyzed 2,2,2-trifluoroethylation of aryl and alkyl terminal alkynes has been developed. This protocol proceeds under mild …
Number of citations: 73 pubs.acs.org
S Xu, HH Chen, JJ Dai, HJ Xu - Organic letters, 2014 - ACS Publications
An efficient Cu-promoted reductive coupling of aryl iodides with 1,1,1-trifluoro-2-iodoethane has been developed. This reaction could occur in good yields under milder conditions as …
Number of citations: 57 pubs.acs.org
X Zheng, DL Phillips - Chemical physics letters, 1998 - Elsevier
Resonance Raman spectra of 1-chloro-2-iodoethane in cyclohexane solution are presented for three excitation wavelengths. The fundamentals, overtones and combination bands of …
Number of citations: 18 www.sciencedirect.com

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